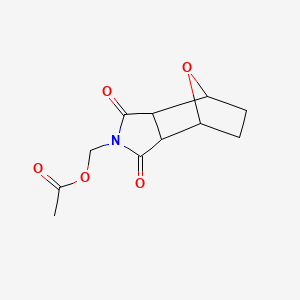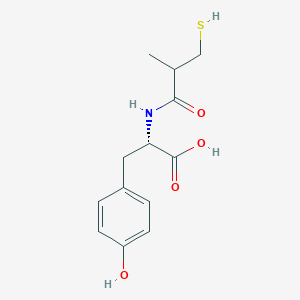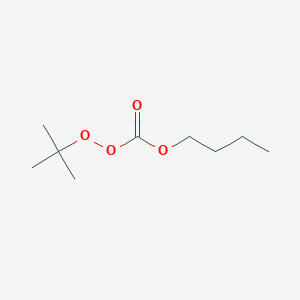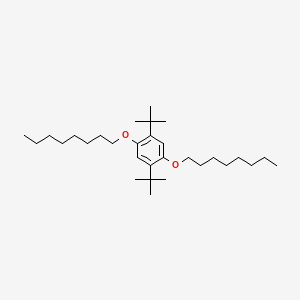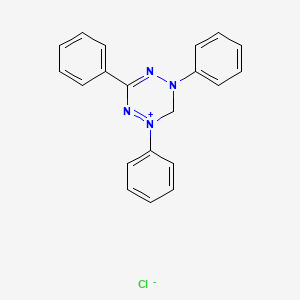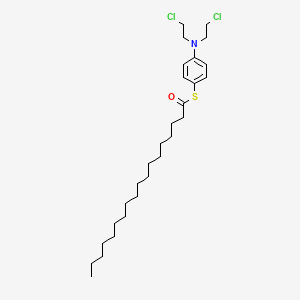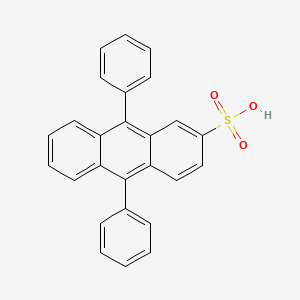
9,10-diphenylanthracene-2-sulfonic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Diphenylanthracene-2-sulfonic Acid: is a derivative of 9,10-diphenylanthracene, a polycyclic aromatic hydrocarbon. This compound is known for its unique photophysical properties, making it valuable in various scientific and industrial applications. It appears as a slightly yellow powder and is used in chemiluminescence, organic light-emitting diodes (OLEDs), and as a molecular organic semiconductor .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-diphenylanthracene-2-sulfonic acid typically involves the sulfonation of 9,10-diphenylanthracene. This process can be achieved through the reaction of 9,10-diphenylanthracene with sulfuric acid or chlorosulfonic acid under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete sulfonation .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions: 9,10-Diphenylanthracene-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives with different oxidation states.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups, such as sulfonates.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce sulfonates .
Aplicaciones Científicas De Investigación
Chemistry: 9,10-Diphenylanthracene-2-sulfonic acid is used as a sensitizer in chemiluminescence, where it helps produce blue light in lightsticks. It is also employed in the study of fluorescence quantum yields in dilute solutions .
Biology: In biological research, this compound can be used as a fluorescent probe to study various biological processes. Its unique photophysical properties make it suitable for imaging and detection applications .
Medicine: While specific medical applications of this compound are limited, its derivatives may have potential in drug delivery systems and diagnostic tools due to their fluorescence properties .
Industry: In the industrial sector, this compound is used in the production of OLEDs and OLED-based displays. Its role as a molecular organic semiconductor makes it valuable in the development of advanced electronic devices .
Mecanismo De Acción
The mechanism of action of 9,10-diphenylanthracene-2-sulfonic acid primarily involves its photophysical properties. When exposed to light, the compound absorbs photons and undergoes electronic excitation. This excited state can then transfer energy to other molecules, leading to chemiluminescence or fluorescence. The molecular targets and pathways involved in these processes depend on the specific application and the interacting molecules .
Comparación Con Compuestos Similares
9,10-Diphenylanthracene: A parent compound with similar photophysical properties but without the sulfonic acid group.
2-Chloro-9,10-diphenylanthracene: A chlorinated derivative with different reactivity and applications.
9,10-Dimethylanthracene: Another derivative with altered fluorescence properties.
Uniqueness: 9,10-Diphenylanthracene-2-sulfonic acid is unique due to the presence of the sulfonic acid group, which enhances its solubility in water and allows for additional chemical modifications. This makes it more versatile in various applications compared to its non-sulfonated counterparts .
Propiedades
Número CAS |
70942-81-3 |
|---|---|
Fórmula molecular |
C26H18O3S |
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
9,10-diphenylanthracene-2-sulfonic acid |
InChI |
InChI=1S/C26H18O3S/c27-30(28,29)20-15-16-23-24(17-20)26(19-11-5-2-6-12-19)22-14-8-7-13-21(22)25(23)18-9-3-1-4-10-18/h1-17H,(H,27,28,29) |
Clave InChI |
FMDKPWHXPJEUGJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C3C=CC(=CC3=C(C4=CC=CC=C42)C5=CC=CC=C5)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Chloro-N-cyclooctyl-N-[(trichloromethyl)sulfanyl]methanesulfonamide](/img/structure/B14458914.png)
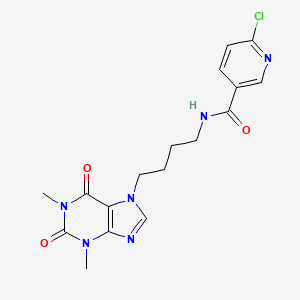
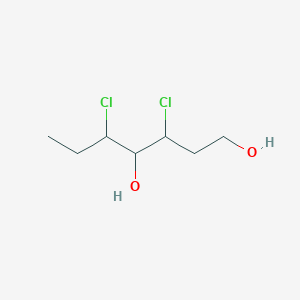

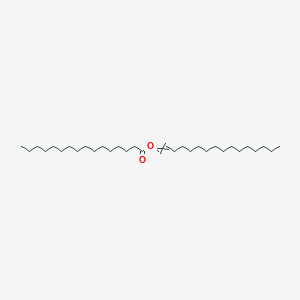
![1-Methoxy-3-[4-(methylsulfanyl)pent-4-en-1-yl]benzene](/img/structure/B14458946.png)
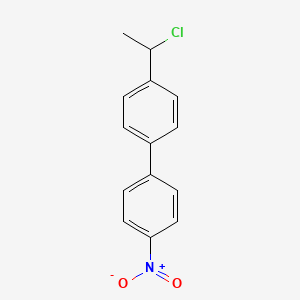
![1-[(5-Nitrofuran-2-yl)methyl]piperidine](/img/structure/B14458959.png)
